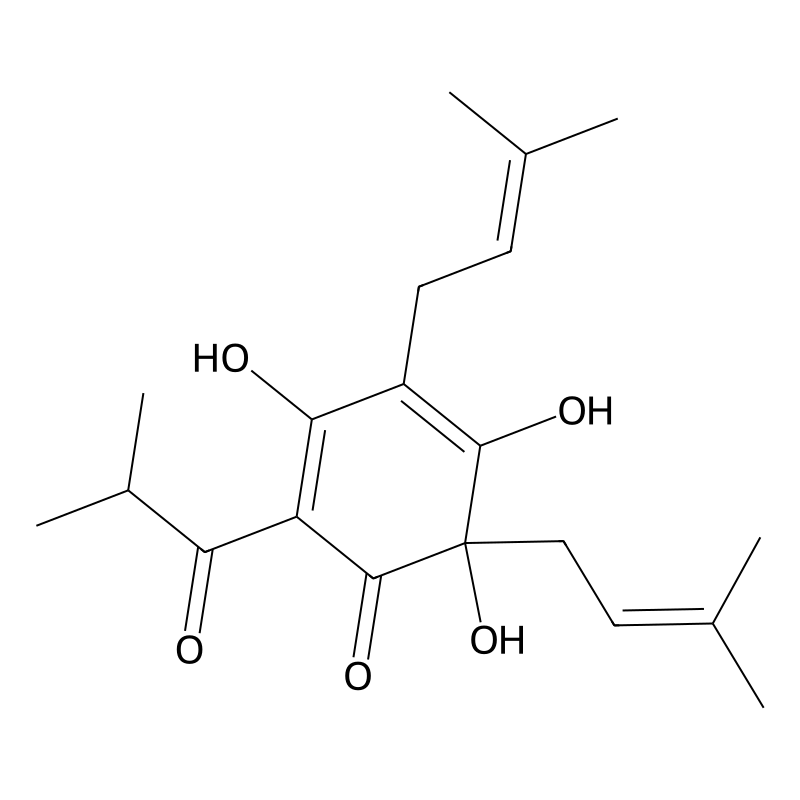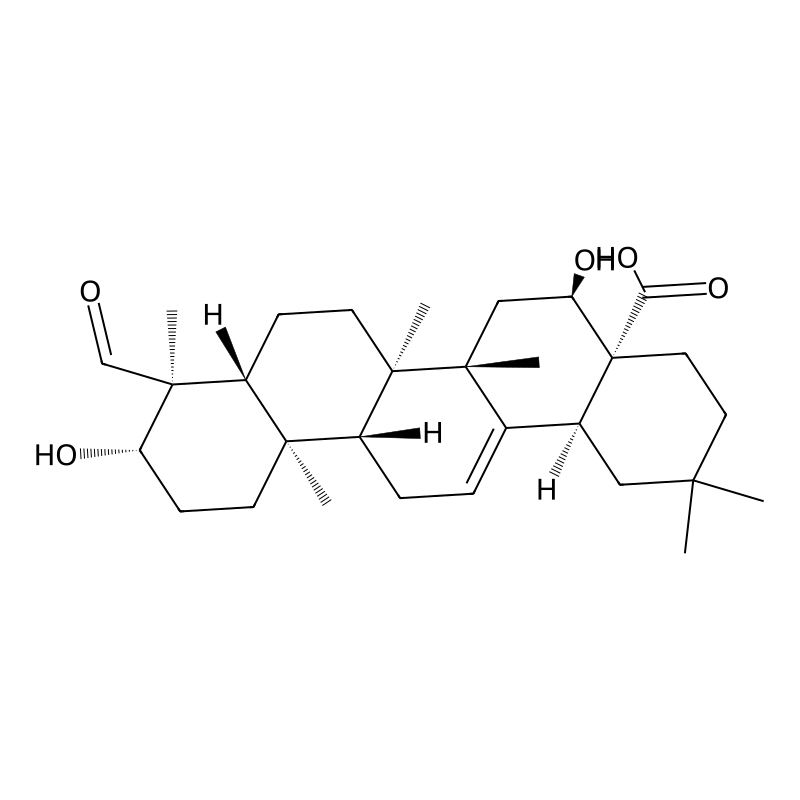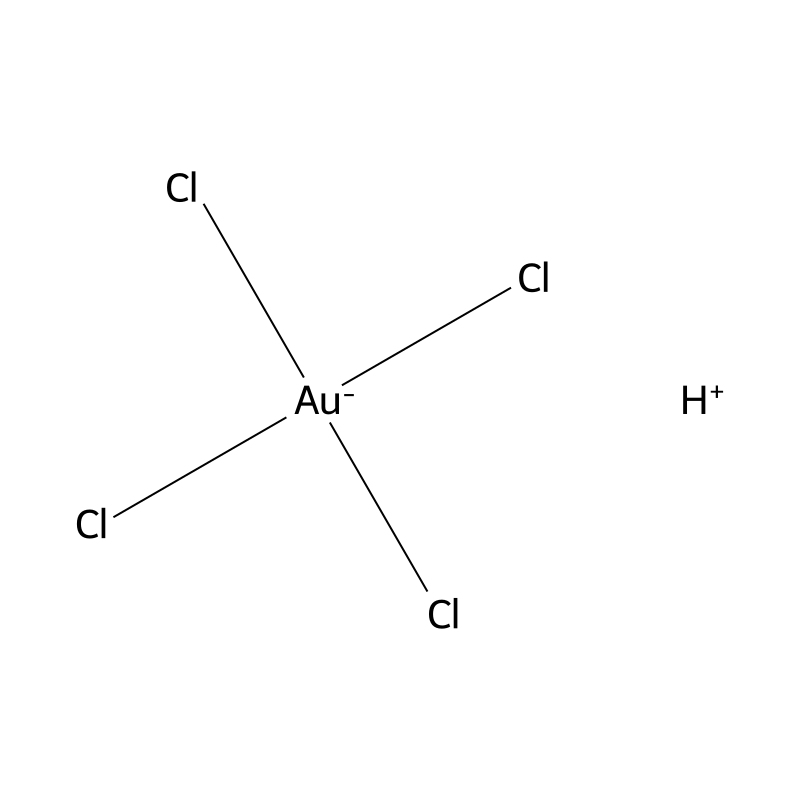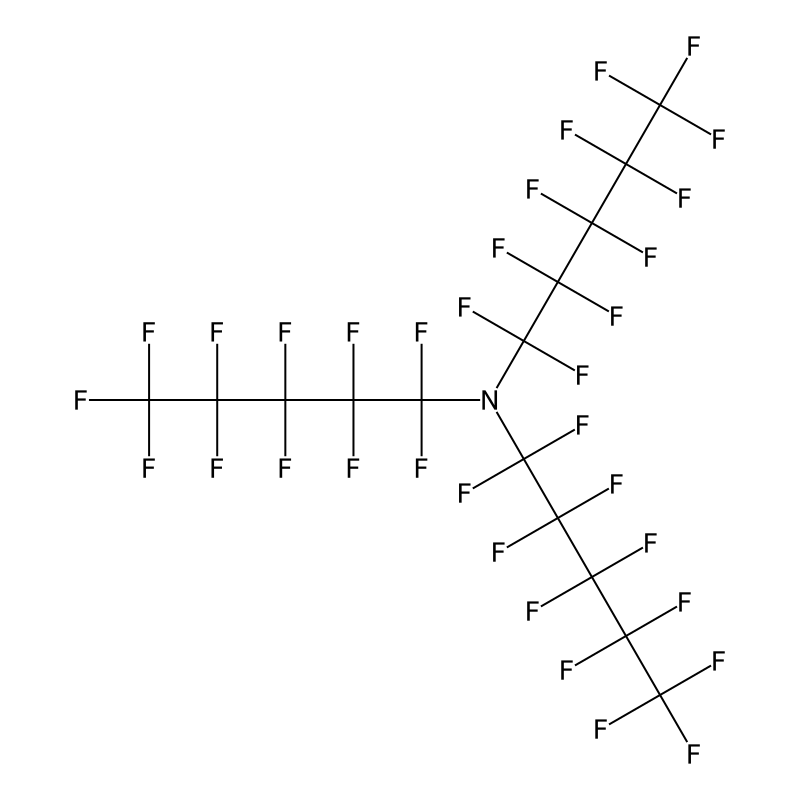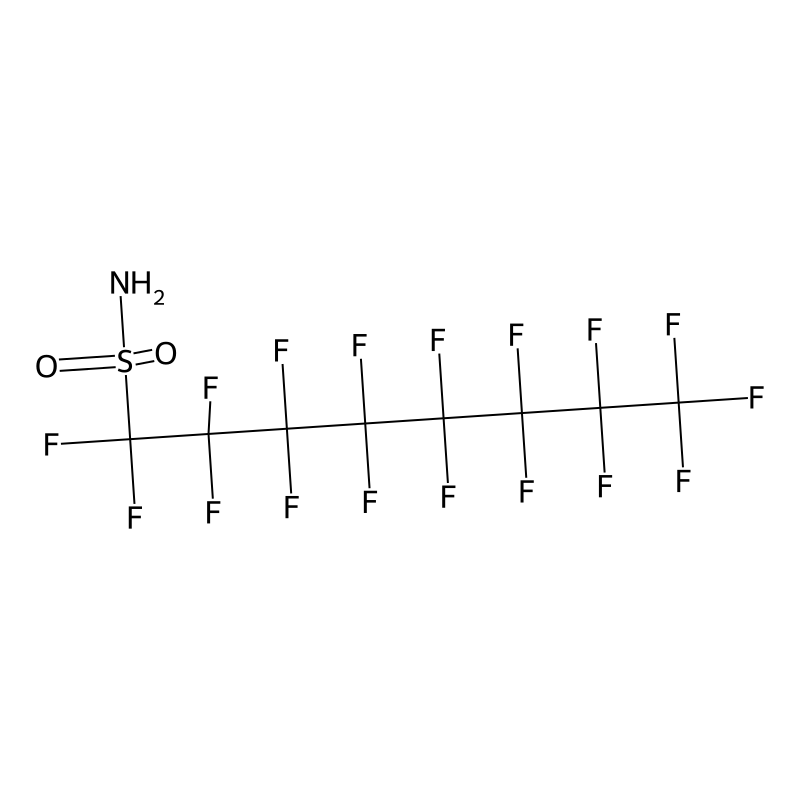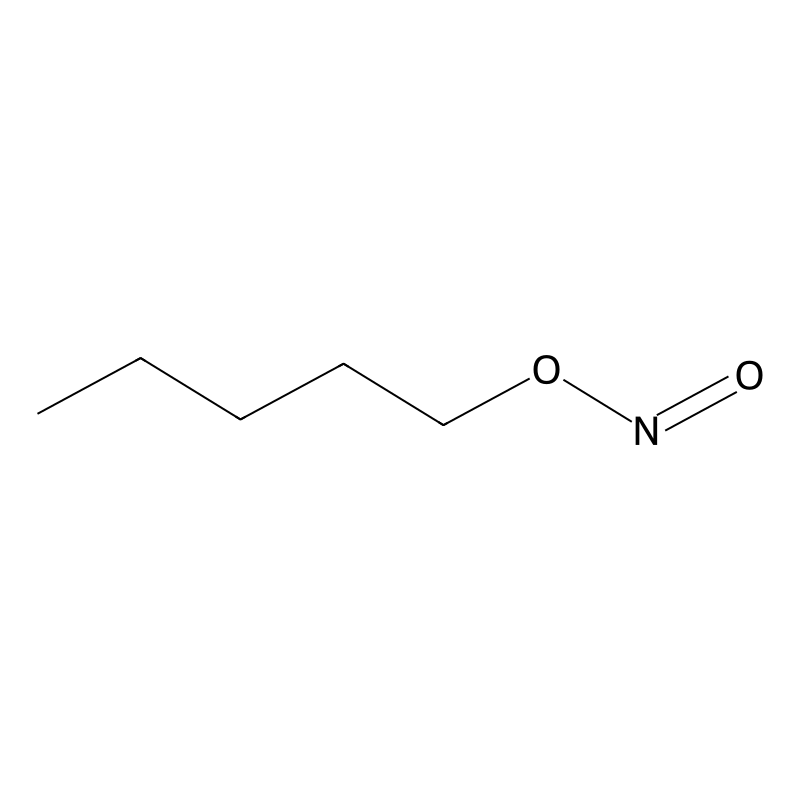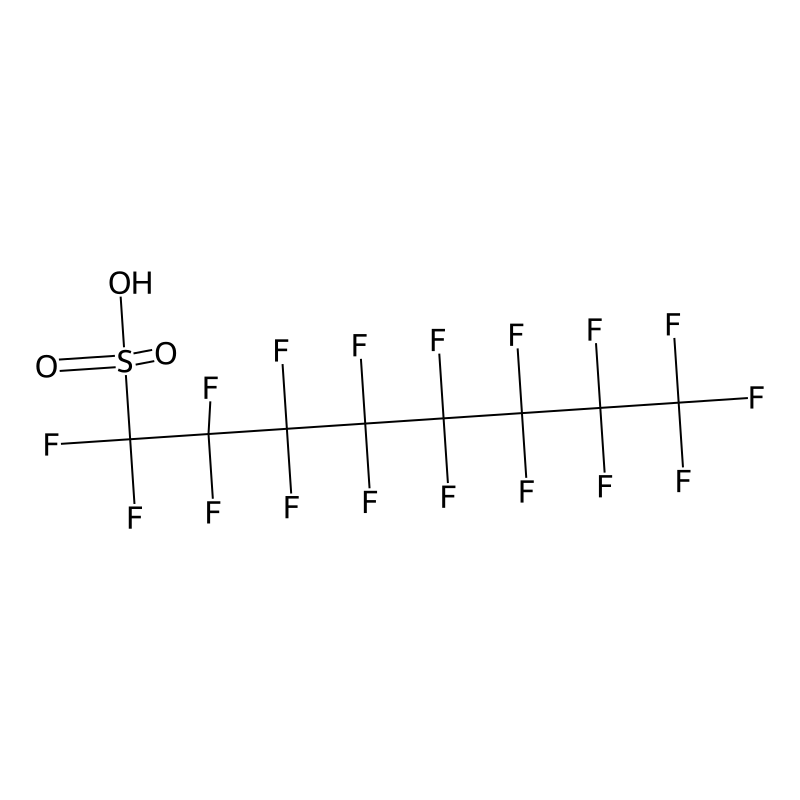Chlorphenesin carbamate
Catalog No.
S523545
CAS No.
886-74-8
M.F
C10H12ClNO4
M. Wt
245.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
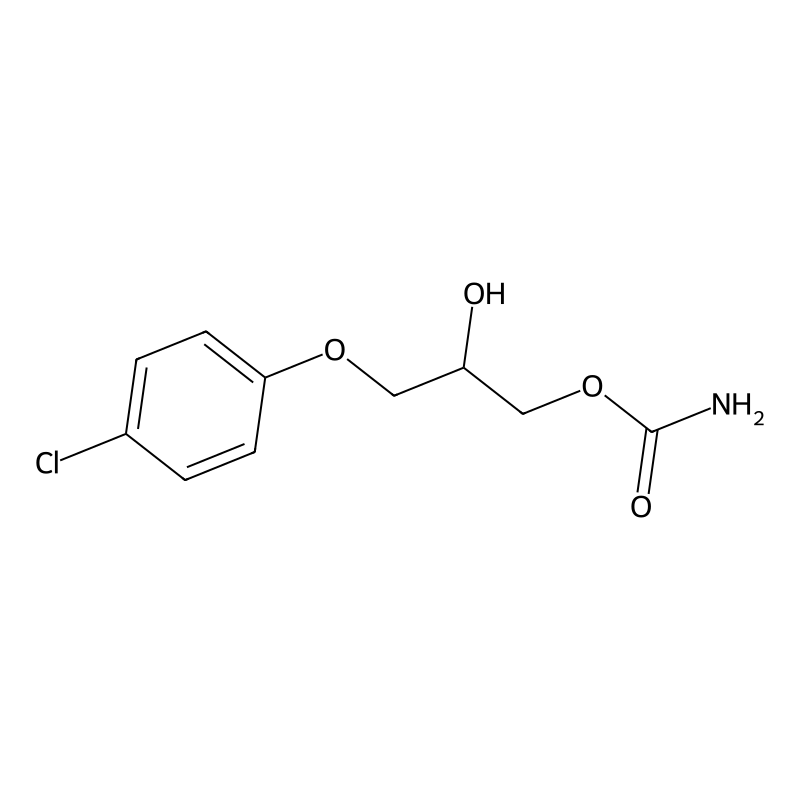
Content Navigation
CAS Number
886-74-8
Product Name
Chlorphenesin carbamate
IUPAC Name
[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate
Molecular Formula
C10H12ClNO4
Molecular Weight
245.66 g/mol
InChI
InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
InChI Key
SKPLBLUECSEIFO-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Solubility
READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL
Synonyms
laChlorphenesin Carbamate; Maolate; Rinlaxer; Chlorphensin carbamate; Kolpicortin-sine; Carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester; NSC 82943; U 19646;
Canonical SMILES
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Description
The exact mass of the compound Chlorphenesin carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in 95% ethanol, acetone, ethyl acetate; fairly readily sol in dioxane; almost insol in cold water, benzene, cyclohexaneslightly sol in chloroformfreely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Chlorphenesin carbamate is the carbamate ester of chlorphenesin, a central nervous system (CNS) depressant []. It was previously used as a skeletal muscle relaxant to treat muscle pain and spasms []. However, due to the availability of safer and more effective options, its use has dwindled in most developed countries [].
Molecular Structure Analysis
Chlorphenesin carbamate possesses a unique structure with several notable features (PubChem []):
- Central Carbamate Group: A carbamate group (C(=O)O-C) is present, indicating an ester formed between chlorphenesin and carbonic acid.
- Chlorine Substituent: A chlorine atom (Cl) is attached to one of the aromatic rings, influencing its chemical properties.
- Secondary Alcohol: A hydroxyl group (OH) bonded to a secondary carbon atom contributes to its solubility and potential for hydrogen bonding.
The specific arrangement of these elements likely plays a role in its interaction with biological targets, although detailed structural analysis related to function is lacking.
Chemical Reactions Analysis
- Synthesis: Likely involves the reaction between chlorphenesin and a chloroformate ester, forming the carbamate linkage.
- Hydrolysis: The carbamate ester bond is susceptible to hydrolysis (breakdown by water), potentially generating chlorphenesin and carbonic acid.
- Mechanism of action: Researchers are still working to fully understand how chlorphenesin carbamate produces its muscle relaxant effects. It is believed to act on the central nervous system, but the exact pathways involved are not entirely clear.
- Metabolism: Studies have been conducted to understand how the body absorbs and eliminates chlorphenesin carbamate. Research using radioactively labeled chlorphenesin carbamate in rats has shown that the drug is rapidly absorbed from the digestive tract and primarily excreted in the urine [].
- Development of tolerance: Some research has investigated why the effectiveness of chlorphenesin carbamate can diminish over time with repeated use. Studies in animals suggest that this may be due to the body's enzymes breaking down the drug more efficiently after exposure [].
- Potential for other uses: Limited research has explored potential applications of chlorphenesin carbamate beyond muscle relaxation. For instance, some studies have investigated its anti-tumor properties, but further investigation is needed [].
Purity
>98% (or refer to the Certificate of Analysis)
Color/Form
CRYSTALS FROM BENZENE + TOLUENE
WHITE TO OFF-WHITE POWDER
WHITE TO OFF-WHITE POWDER
XLogP3
1.2
Odor
ODORLESS
Appearance
Solid powder
Melting Point
90.0 °C
89-91 °C
89-91 °C
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Therapeutic Uses
IT IS EMPLOYED TO DIMINISH SKELETAL MUSCLE SPASMS RESULTING FROM TRAUMA , INFLAMMATION, VERTEBRAL DISK SYNDROME, OSTEOARTHRITIS, AND RHEUMATOID ARTHRITIS.
APPLICATION: CENTRALLY ACTIVE SKELETAL MUSCLE RELAXANT SIMILAR IN ITS ACTIONS TO METHOCARBAMOL...
IT MAY BE USEFUL AS TEMPORARY ADJUNCT TO PHYSIOTHERAPY & OTHER APPROPRIATE MEASURES IN THE TREATMENT OF THE DISCOMFORT PRODUCED BY SKELETAL MUSCLE SPASM OF LOCAL ORIGIN.
MEDICATION (VET): /USED/ AS AN ADJUNCT TO OTHER THERAPY FOR ACUTE INFLAMMATORY OR TRAUMATIC SKELETAL MUSCLE INVOLVEMENT INCLUDING SPRAINS & INTERVERTEBRAL DISC SYNDROMES.
THESE DRUGS MAY TEMPORARILY ABATE SOME OF THE SYMPTOMS OF CEREBRAL PALSY, BUT THEY HAVE MINOR ROLE IN OVERALL MGMNT OF THIS DISEASE... ALL CENTRALLY ACTING MUSCLE RELAXANTS PRODUCE SOME SEDATION, AT LEAST AT HIGHEST DOSES EMPLOYED CLINICALLY. /MUSCLE RELAXANTS/
APPLICATION: CENTRALLY ACTIVE SKELETAL MUSCLE RELAXANT SIMILAR IN ITS ACTIONS TO METHOCARBAMOL...
IT MAY BE USEFUL AS TEMPORARY ADJUNCT TO PHYSIOTHERAPY & OTHER APPROPRIATE MEASURES IN THE TREATMENT OF THE DISCOMFORT PRODUCED BY SKELETAL MUSCLE SPASM OF LOCAL ORIGIN.
MEDICATION (VET): /USED/ AS AN ADJUNCT TO OTHER THERAPY FOR ACUTE INFLAMMATORY OR TRAUMATIC SKELETAL MUSCLE INVOLVEMENT INCLUDING SPRAINS & INTERVERTEBRAL DISC SYNDROMES.
THESE DRUGS MAY TEMPORARILY ABATE SOME OF THE SYMPTOMS OF CEREBRAL PALSY, BUT THEY HAVE MINOR ROLE IN OVERALL MGMNT OF THIS DISEASE... ALL CENTRALLY ACTING MUSCLE RELAXANTS PRODUCE SOME SEDATION, AT LEAST AT HIGHEST DOSES EMPLOYED CLINICALLY. /MUSCLE RELAXANTS/
Mechanism of Action
MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/
Other CAS
886-74-8
Wikipedia
Chlorphenesin carbamate
Drug Warnings
PERSONS TAKING DRUG SHOULD NOT DRIVE, OPERATE MACHINERY, OR UNDERTAKE ACTIVITIES THAT REQUIRE ALERTNESS, JUDGMENT, OR MENTATION.
...PROBABLY HAS AN ADDICTION LIABILITY, AS DO OTHER CARBAMATES.
VET: DO NOT ADMIN TO ANY ANIMAL WITH SIGNIFICANT LIVER PATHOLOGY. LIVER FUNCTION MAY BE ADVERSELY AFFECTED DURING ITS USE.
...PROBABLY HAS AN ADDICTION LIABILITY, AS DO OTHER CARBAMATES.
VET: DO NOT ADMIN TO ANY ANIMAL WITH SIGNIFICANT LIVER PATHOLOGY. LIVER FUNCTION MAY BE ADVERSELY AFFECTED DURING ITS USE.
Use Classification
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
ADDITION OF P-CHLOROPHENOL TO 2,3-EPOXY-1-PROPANOL IN THE PRESENCE OF A TERTIARY AMINE CATALYST FOLLOWED BY TREATMENT OF THE RESULTING 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL WITH CARBAMOYL CHLORIDE
COLLINS, MATTHEWS; PARKER, US PATENTS 3,161,567; 3,214,336 (1964, 1965, BOTH TO UPJOHN).
CHLOROPHENOL IS CAUSED TO UNDERGO ADDITION TO GLYCIDOL (2,3-EPOXY-1-PROPANOL) BY CATALYTIC INFLUENCE OF TERTIARY AMINE TO FORM 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL & 1-HYDROXY GROUP IS THEN ESTERIFIED BY REACTION WITH CARBAMOYL CHLORIDE.
COLLINS, MATTHEWS; PARKER, US PATENTS 3,161,567; 3,214,336 (1964, 1965, BOTH TO UPJOHN).
CHLOROPHENOL IS CAUSED TO UNDERGO ADDITION TO GLYCIDOL (2,3-EPOXY-1-PROPANOL) BY CATALYTIC INFLUENCE OF TERTIARY AMINE TO FORM 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL & 1-HYDROXY GROUP IS THEN ESTERIFIED BY REACTION WITH CARBAMOYL CHLORIDE.
Analytic Laboratory Methods
TLC. DAVIS, TW MCCONNEL, J CHROMATOGR 29, 286 (1967). /CHLORPHENESIN/
HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF CHLORPHENESISN CARBAMATE.
HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF CHLORPHENESISN CARBAMATE.
Clinical Laboratory Methods
URINE, TLC. BUHLER DB, J PHARMACOL EXP THER 145, 232 (1964).
GLC DETERMINATION OF CHLORPHENESIN CARBAMATE IN SERUM.
GLC DETERMINATION OF CHLORPHENESIN CARBAMATE IN SERUM.
Interactions
IT NONCOMPETITIVELY ANTAGONIZED HISTAMINE, ACETYLCHOLINE, NOREPINEPHRINE & OXYTOCIN IN ISOLATED GUINEA PIG INTESTINE & TRACHEA & IN RAT VAS DEFERENS & UTERUS.
IT POTENTIATED THE HEXOBARBITAL-INDUCED SLEEPING TIME IN MICE & ITS ED50 VALUE WAS 99 MG/KG.
IT POTENTIATED THE HEXOBARBITAL-INDUCED SLEEPING TIME IN MICE & ITS ED50 VALUE WAS 99 MG/KG.
Stability Shelf Life
STABLE IN LIGHT, AIR, AND AT ORDINARY TEMP.
Dates
Modify: 2023-08-15
Relative bioavailability of generic and branded 250-mg and 500-mg oral chlorphenesin carbamate tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial
Ji-young Yu, Hyun Ho Song, Bo Gyeom Kim, Hyeon Ju Park, Kwang Sik Choi, Young Ee KwonPMID: 20110015 DOI: 10.1016/j.clinthera.2009.11.036
Abstract
Chlorphenesin carbamate is a skeletal muscle relaxant approved in Korea for use in the treatment of pain and discomfort related to skeletal muscle trauma and inflammation.The aim of this study was to assess the bioequivalence of a generic formulation of chlorphenesin carbamate at doses of 250 and 500 mg and 2 branded formulations of the same doses in healthy Korean adults.
This single-dose, randomized-sequence, open-label, 2-period crossover study was conducted in healthy Korean male and female volunteers. Subjects were assigned to receive, in a randomized sequence, a single dose of the generic (test) and branded (reference) formulations of chlorphenesin carbamate at a dose of 250 or 500 mg. Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration. Pharmacokinetic properties (C(max), T(max), AUC(0-t) AUC(0-infinity), t(1/2), and ke) were determined using HPLC. The formulations were to be considered bioequivalent if the 90% CIs of the treatment ratios of the geometric means of C(max) and AUC(0-t) were within a predetermined range of log 0.80 to log 1.25 based on regulatory criteria. Tolerability was assessed by monitoring for adverse events (AEs) on physical examination and/or e-mail and personal interview at the beginning and end of each study period.
Twenty-eight subjects (22 men, 6 women) received chlorphenesin carbamate at the 250-mg dose, and 24 male subjects received the 500-mg dose. The mean (SD) ages of the subjects were 24.0 (2.6) and 24.0 (1.9) years in the 250- and 500-mg groups, respectively. No significant differences were found between the test and reference formulations (90% CIs: C(max), 1.0048-1.1153 with the 250-mg dose and 0.9630-1.1189 with the 500-mg dose; AUC(0-t), 0.9882-1.0546 and 0.9842-1.0578, respectively). No clinically significant AEs (upper gastric pain, abdominal bloating, pyrexia, edema, nausea, heartburn, constipation, headache, dizziness, drowsiness, or fatigue) were reported throughout the study.
In this single-dose study in these healthy Korean subjects, the generic and branded formulations of chlorphenesin carbamate 250 and 500 mg met the regulatory criteria for bioequivalence. All formulations were well tolerated.
A CONTROLLED EVALUATION OF CHLORPHENESIN CARBAMATE IN PAINFUL MUSCULOSKELETAL SYNDROMES
W A ABRUZZIPMID: 15446112 DOI:
Abstract
CHARACTERIZATION OF THE GLUCURONIDE CONJUGATE OF CHLORPHENESIN CARBAMATE FROM THE RAT AND FROM MAN
D R BUHLERPMID: 14314338 DOI: 10.1016/0006-2952(65)90208-x
Abstract
DETERMINATION OF RESIDUAL CHLORPHENESIN IN CHLORPHENESIN-1-CARBAMATE
A A FORIST, R W JUDYPMID: 14249449 DOI: 10.1002/jps.2600531027
Abstract
Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate
A L KOLODNYPMID: 14034417 DOI: 10.1016/s0033-3182(63)72545-x
Abstract
THE METABOLISM OF CHLORPHENESIN CARBAMATE
D R BUHLERPMID: 14214422 DOI:
Abstract
Controlled clinical evaluation of a new muscle relaxant-chlorphenesin carbamate
A L KOLODNYPMID: 14034418 DOI: 10.1016/s0033-3182(63)72578-3
Abstract
Clinical evaluation of the analgesic activity of chlorphenesin carbamate
L J CASS, W S FREDERIKPMID: 14019110 DOI: 10.1177/009127006200200607
Abstract
EFFECT OF CHLORPHENESIN CARBAMATE (MAOLATE) ON A CASE OF ACUTE ARACHNIDISM
F H STERNPMID: 14070779 DOI: 10.4269/ajtmh.1963.12.832
Abstract
CLINICAL TRIAL OF CHLORPHENESIN CARBAMATE IN PATIENTS WITH MUSCLE SPASM
F H STERNPMID: 15446076 DOI:
Abstract
Explore Compound Types
Get ideal chemicals from 750K+ compounds

